

Risk Assessment and Pre-Treatment Screening

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Givinostat

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A thorough pre-treatment assessment is crucial to identify patients at elevated risk for QT prolongation before initiating **givinostat**.

- **Baseline ECG:** Obtain a 12-lead electrocardiogram (ECG) to measure the Fridericia-corrected QT interval (QTcF) [1]. The Fridericia formula is preferred for its accuracy, especially at faster heart rates [2].
- **Patient History:** Avoid use in patients with congenital long QT syndrome, coronary artery disease, or a history of ventricular arrhythmias [1] [3].
- **Electrolyte Panel:** Check for and correct electrolyte imbalances such as **hypokalemia and hypomagnesemia**, which are independent risk factors [2] [4].
- **Concomitant Medication Review:** Perform a comprehensive review of all medications. **Givinostat** has numerous major drug interactions, and the risk is amplified when combined with other QT-prolonging drugs (e.g., certain antiemetics, antibiotics, and antifungals) [2] [5] [6].

Monitoring Protocols During Treatment

Continuous vigilance through scheduled monitoring is essential throughout the treatment course.

Monitoring Parameter	Recommended Schedule & Actions
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| **ECG Monitoring** | - **At baseline** in high-risk patients (with cardiac disease or on concomitant QT-prolonging drugs) [1].

- **During treatment:** If concomitant use with other QT-prolonging drugs is unavoidable, obtain ECGs at initiation, during use, and as clinically indicated [1] [7]. | | **Clinical Symptom Assessment** | Educate patients and caregivers to report symptoms such as **dizziness, palpitations, syncope, or seizures** [2]. | | **Dose Modification & Withholding** | - **Withhold givinostat** if QTc >500 ms or change from baseline is >60 ms [1] [7].
- **Permanently discontinue** if abnormalities worsen despite dosage modification [1]. |

Summary of Clinical Cardiac Safety Data

Recent analyses from the Phase 3 EPIDYS trial provide reassuring evidence on the cardiac safety profile of **givinostat** when managed appropriately.

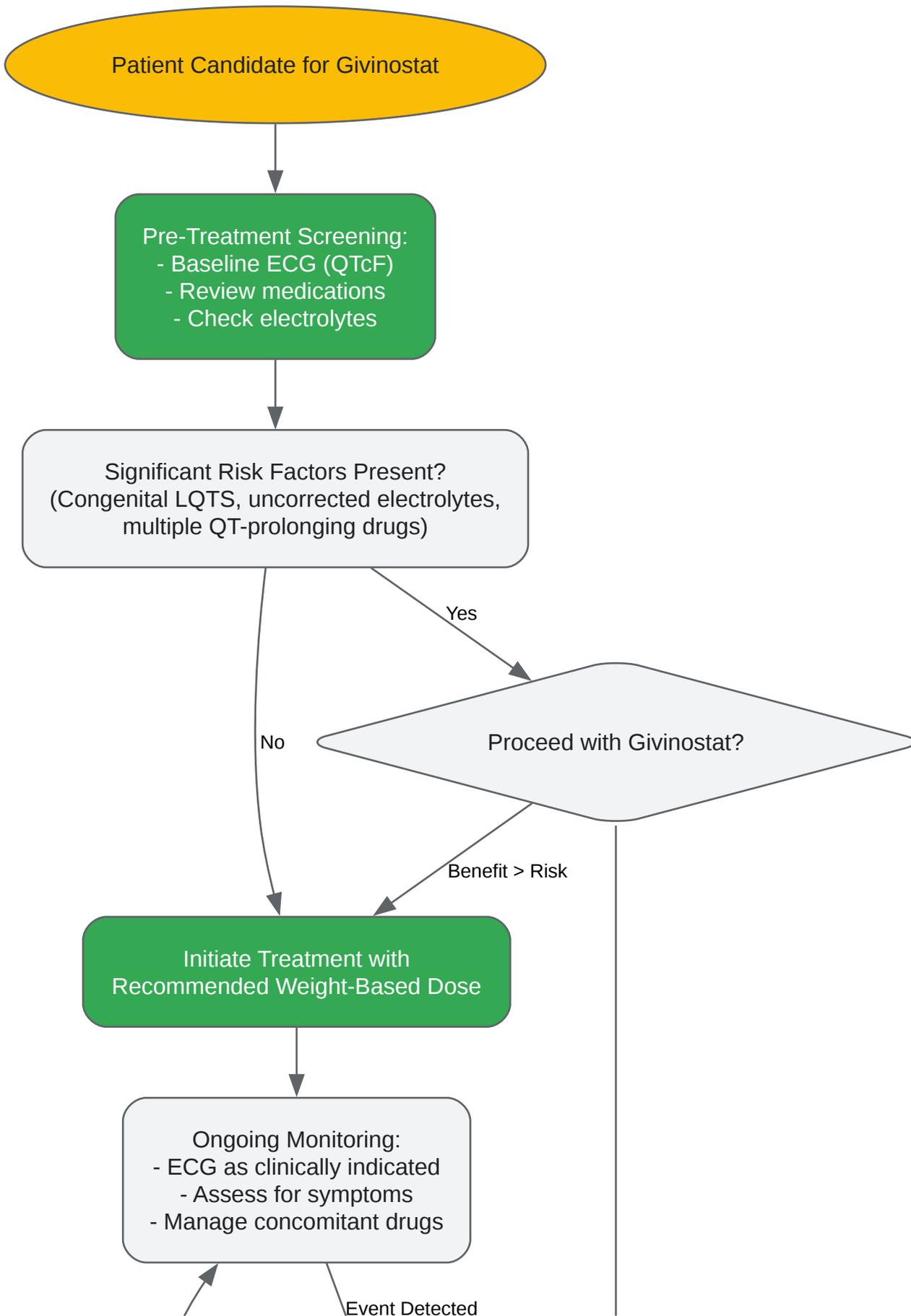
Parameter	Givinostat Group (n=118)	Placebo Group (n=61)
Mean QTcF Change from Baseline	-6.4 ms (SD: 16.87)	-1.3 ms (SD: 12.83)
Patients with QTcF >450 ms	0 patients	0 patients
Patients with QTcF increase >60 ms	0 patients at any visit	0 patients at any visit
Left Ventricular Ejection Fraction (LVEF) Change	-1.2 (SD: 6.81)	-3.4 (SD: 7.57)

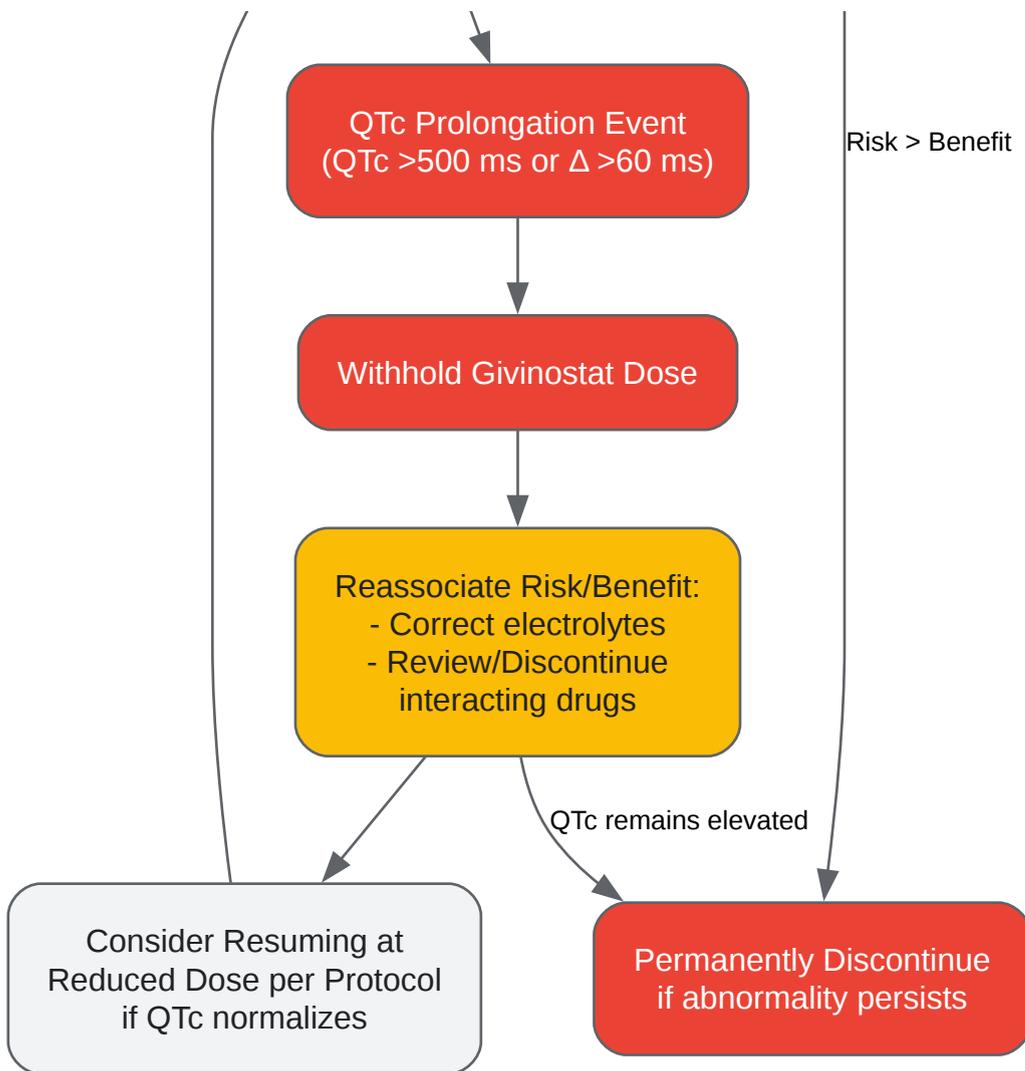
Key Conclusions from Clinical Data:

- **No Clinically Significant QTc Prolongation:** In the EPIDYS trial, no patients treated with **givinostat** experienced a QTcF interval greater than 450 ms, and there were no increases from baseline greater than 60 ms [8] [9].
- **Stable ECG Parameters:** Other ECG parameters remained stable throughout the 72-week study [9].
- **Potential Cardioprotective Effect:** A numerically smaller decline in Left Ventricular Ejection Fraction (LVEF) was observed in the **givinostat** group compared to placebo, suggesting a potential beneficial effect on heart function in DMD patients [9].

Givinostat QT Prolongation Risk Management Workflow

The following diagram outlines the key decision points for managing QT prolongation risk in patients receiving **givinostat**.





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Additional Risk Mitigation Strategies

- **Concomitant Medication Management:** Closely monitor patients when **givinostat** is used with **oral CYP3A4 sensitive substrates** or drugs that are substrates of the **OCT2 transporter**, as small changes in plasma concentration may lead to serious toxicities [7].
- **Flexible Dosing Strategies:** Clinical trials employed a weight-based flexible dosing approach, allowing for dose adjustment (e.g., from Dose A to B or C) based on predefined tolerability rules to achieve the highest tolerated dose for each patient and help manage adverse events [7].

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